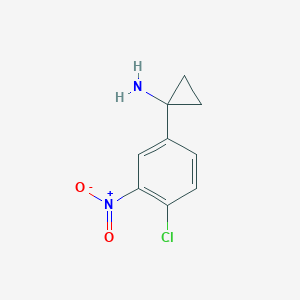
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is an organic compound with the molecular formula C9H9ClN2O2 It is characterized by a cyclopropane ring attached to an amine group, which is further connected to a 4-chloro-3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, typically involves the reaction of cyclopropanamine with 4-chloro-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality .
化学反応の分析
Types of Reactions
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, facilitating the substitution of the chlorine atom by nucleophiles. This mechanism is crucial for its biological and chemical activities .
類似化合物との比較
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the 4-chloro-3-nitrophenyl group.
4-Chloro-3-nitroaniline: Contains the 4-chloro-3-nitrophenyl group but lacks the cyclopropane ring.
Cyclopropanamine, 1-(4-nitrophenyl)-: Similar structure but without the chlorine atom.
Uniqueness
Cyclopropanamine, 1-(4-chloro-3-nitrophenyl)-, is unique due to the presence of both the cyclopropane ring and the 4-chloro-3-nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications .
特性
分子式 |
C9H9ClN2O2 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
1-(4-chloro-3-nitrophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-2-1-6(9(11)3-4-9)5-8(7)12(13)14/h1-2,5H,3-4,11H2 |
InChIキー |
GKDYGZDTYBFEGW-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


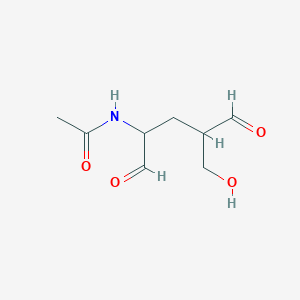
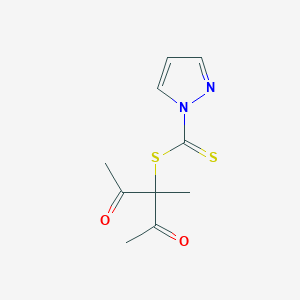
![N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12612872.png)
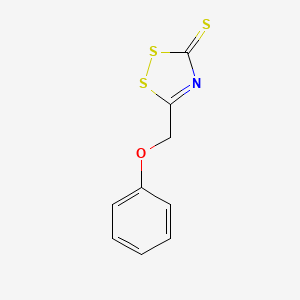
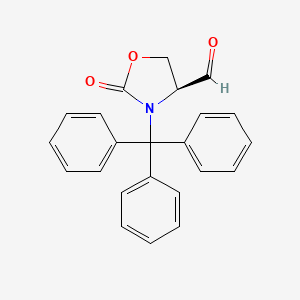
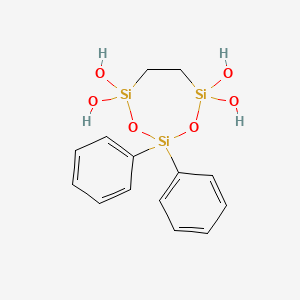
![{2-[4-Bromo-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12612893.png)
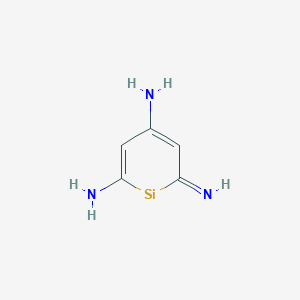
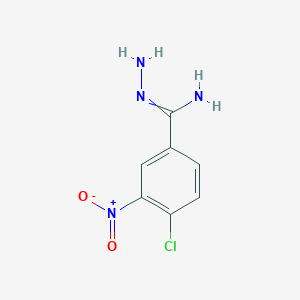
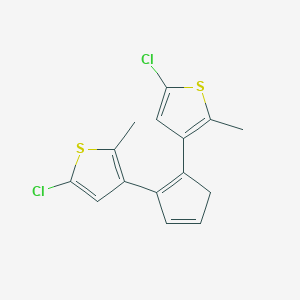
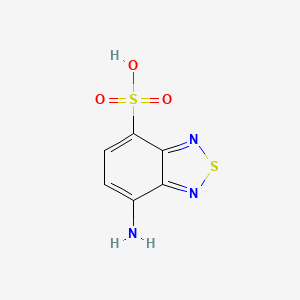
![5-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12612921.png)
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12612923.png)
![Methyl(diphenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12612926.png)
